molecular formula C13H10F2 B14778065 2,4-Difluoro-2'-methyl-1,1'-biphenyl

2,4-Difluoro-2'-methyl-1,1'-biphenyl

Cat. No.: B14778065
M. Wt: 204.21 g/mol
InChI Key: PQNGZXSTMLTGAY-UHFFFAOYSA-N
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Description

2,4-Difluoro-2’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms and one methyl group attached at specific positions on the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-2’-methyl-1,1’-biphenyl typically involves multiple steps, including nucleophilic substitution, alkylation, and fluorination reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of 2,4-Difluoro-2’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form biphenyl derivatives with additional functional groups.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated biphenyls.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can produce various biphenyl derivatives with different functional groups.

Scientific Research Applications

2,4-Difluoro-2’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Difluoro-2’-methyl-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorine atoms and methyl group can influence its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and development.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-4’-methyl-1,1’-biphenyl
  • 4-(2’,4’-Difluoro[1,1’-biphenyl]-4-yl)-2-methyl-4-oxo-2-butenoic acid
  • (2’,4’-Difluoro[1,1’-biphenyl]-4-yl)acetic acid

Uniqueness

2,4-Difluoro-2’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications compared to its analogs .

Properties

Molecular Formula

C13H10F2

Molecular Weight

204.21 g/mol

IUPAC Name

2,4-difluoro-1-(2-methylphenyl)benzene

InChI

InChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)12-7-6-10(14)8-13(12)15/h2-8H,1H3

InChI Key

PQNGZXSTMLTGAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)F)F

Origin of Product

United States

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